molecular formula C22H23N3O B2645197 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2034291-41-1

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2645197
CAS RN: 2034291-41-1
M. Wt: 345.446
InChI Key: LACZYCKWRKMDPU-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone varies depending on its application. In anticancer research, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease research, it has been found to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their further aggregation. In metal ion detection research, it acts as a fluorescence probe by binding to specific metal ions and emitting a fluorescent signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone depend on its application. In anticancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to prevent the aggregation of beta-amyloid peptides, which may contribute to the development of the disease. In metal ion detection research, it acts as a fluorescent probe and emits a signal upon binding to specific metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone in lab experiments include its potential applications in various fields, such as anticancer research, Alzheimer's disease research, and metal ion detection. It has also shown promising results in vitro studies. However, the limitations include the need for further studies to determine its toxicity, pharmacokinetics, and pharmacodynamics. Additionally, the yield and purity of the final product depend on the reaction conditions, which may affect the reproducibility of the results.

Future Directions

There are several future directions for the research of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone. One direction includes further studies to determine its toxicity, pharmacokinetics, and pharmacodynamics in vivo. Another direction includes investigating its potential use as an imaging agent for detecting cancer cells or beta-amyloid peptides in vivo. Additionally, further studies are needed to determine its potential applications in other fields, such as drug design and material science.

Synthesis Methods

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone involves the reaction of 3,4-dihydroisoquinoline, pyrrolidine, indole-3-carboxaldehyde, and methyl iodide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide, at a specific temperature and pressure. The yield and purity of the final product depend on the reaction conditions.

Scientific Research Applications

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(20-13-23-21-8-4-3-7-19(20)21)25-12-10-18(15-25)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,13,18,23H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZYCKWRKMDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

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